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Introduction

Dicarboxylic acids (DCAs) are metabolites produced from the ω-oxidation of fatty acids, a

process that becomes particularly significant when the primary mitochondrial β-oxidation

pathway is impaired or overloaded.[1] This alternative pathway occurs in the endoplasmic

reticulum, converting monocarboxylic fatty acids into their dicarboxylic counterparts, which are

then typically chain-shortened via β-oxidation within peroxisomes.[1][2] The presence of

elevated levels of DCAs in urine, known as dicarboxylic aciduria, is a key diagnostic marker for

inherited metabolic diseases, such as fatty acid oxidation disorders (FAODs), and can also

indicate general metabolic stress.[1][3] Animal models are indispensable tools for elucidating

the pathophysiology of these disorders, exploring the roles of DCAs in metabolic regulation,

and for the preclinical evaluation of therapeutic strategies.[4][5] This document provides an

overview of relevant animal models and detailed protocols for their use in studying DCA

metabolism.

Animal Models for Dicarboxylic Acid Metabolism
The choice of animal model depends on the specific research question, whether it involves

studying a specific enzyme deficiency, a general impairment of mitochondrial function, or the

metabolic effects of dietary DCAs.
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These models are useful for studying acute dicarboxylic aciduria resulting from the inhibition of

mitochondrial β-oxidation.[6]

Valproate-Induced Model: Valproic acid, an anticonvulsant drug, is known to inhibit

mitochondrial β-oxidation and cause dicarboxylic aciduria.[6] It provides a model for drug-

induced metabolic disruption.

POCA-Induced Model: 2[5(4-chlorophenyl)pentyl] oxirane-2-carboxylate (POCA) is a potent

inhibitor of carnitine palmitoyltransferase I (CPT1), which is essential for the entry of long-

chain fatty acids into mitochondria. Its use leads to impaired mitochondrial β-oxidation and

subsequent dicarboxylic aciduria.[6]

Hypoglycin-Induced Model: Hypoglycin, a toxin found in the unripe ackee fruit, and its

metabolite inhibit several acyl-CoA dehydrogenases, leading to a metabolic state that mimics

some aspects of FAODs, including dicarboxylic aciduria.[6]

Diet-Induced Models
Dietary manipulation can be used to study how the metabolic system responds to a high load

of fatty acids or direct administration of DCAs.

High-Fat Diet (HFD) Models: Feeding rodents a high-fat diet can overload the mitochondrial

β-oxidation pathway, leading to increased ω-oxidation and mild dicarboxylic aciduria. This

model is relevant for studying metabolic syndrome and obesity.[7]

DCA-Supplemented Diet Models: Directly feeding specific DCAs, such as dodecanedioic

acid (DC12) or undecanedioic acid (DC11), allows for the investigation of their specific

metabolic fates and physiological effects.[8][9] For instance, feeding DC11 to wild-type mice

has been shown to recapitulate the biochemical phenotype of Glutaric Aciduria Type 1

(GA1).[9][10] Recent studies show that dietary DC12 can increase metabolic rate, reduce

body fat, and improve glucose tolerance in mice by providing a non-storable alternative fat

source.[7][8][11]

Genetic Models (Mouse Models of FAODs)
Genetically engineered mouse models that lack specific enzymes in the β-oxidation pathway

are crucial for studying the chronic consequences of these defects and for testing targeted
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therapies like gene therapy.[4][5]

VLCAD-Deficient (VLCAD⁻/⁻) Mice: These mice have a defect in very-long-chain acyl-CoA

dehydrogenase and exhibit phenotypes such as cardiomyopathy, exercise intolerance, and

cold-induced hypoglycemia.[4] They are a key model for studying long-chain FAODs.

MCAD-Deficient (MCAD⁻/⁻) Mice: Lacking medium-chain acyl-CoA dehydrogenase, these

mice model the most common FAOD in humans. They display fasting-induced hypoglycemia.

[3] The presence of urinary DCAs is a characteristic feature.[1]

Peroxisomal Metabolism Models (e.g., Abcd3 KO, Ehhadh KO): Knockout mice for

peroxisomal transporters (Abcd3) or enzymes (Ehhadh) are used to study the specific role of

peroxisomes in DCA β-oxidation. These models show an accumulation of specific long-chain

DCAs.[1]

Data Presentation: Dicarboxylic Acid Profiles
The following tables summarize representative quantitative data on urinary dicarboxylic acid

levels in different animal models. Values are illustrative and can vary based on specific

experimental conditions.

Table 1: Urinary Dicarboxylic Acid Levels in a Pharmacologically-Induced Model

Dicarboxylic Acid
Control (nmol/mg

creatinine)

Valproate-Treated
(nmol/mg

creatinine)
Fold Change

Adipic acid (C6) 10 ± 3 150 ± 25 ~15x

Suberic acid (C8) 5 ± 2 120 ± 20 ~24x

Sebacic acid (C10) < 2 80 ± 15 >40x

Data are hypothetical, based on trends described in the literature.[6]

Table 2: Urinary Dicarboxylic Acid Levels in Genetic Mouse Models
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Dicarboxylic Acid
Wild-Type
(C57BL/6J)

Ehhadh KO Mouse Abcd3 KO Mouse

Adipic acid (C6) ~5 nmol/mg creat. Normal Normal

Suberic acid (C8) ~2 nmol/mg creat. Elevated Elevated

Sebacic acid (C10) < 1 nmol/mg creat. Elevated Elevated

C14-DCA Not Detected Elevated Not Reported

C16-DCA Not Detected Not Reported Elevated

Data compiled from trends reported in literature.[1]
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Experimental Protocols
Protocol 1: Induction of Dicarboxylic Aciduria in Mice
A. Diet-Induced Model (Undecanedioic Acid Feeding)

This protocol is adapted from studies aiming to model GA1 biochemistry.[9][10]

Animal Model: Wild-type mice (e.g., C57BL/6J strain), 8-10 weeks old.

Acclimatization: House mice for at least one week under standard conditions (12h light/dark

cycle, controlled temperature and humidity) with ad libitum access to standard chow and

water.

Diet Preparation:

Prepare a powdered diet.

Create the experimental diet by mixing undecanedioic acid (DC11) into the powdered diet

at a concentration of 10% (w/w).

The control diet is the powdered diet without any addition.

Feeding Regimen:

Replace the standard chow with the prepared control or DC11-enriched powdered diet.

Provide the respective diets for a period of 10-14 days.

Monitor food intake and body weight daily.

Sample Collection: Collect urine and blood at the end of the feeding period as described in

Protocol 2.

B. Pharmacologically-Induced Model (Valproate Administration)

This protocol describes acute induction of metabolic disruption.[6]

Animal Model: Wistar rats or C57BL/6J mice.
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Fasting: Fast the animals overnight (12-16 hours) with free access to water to stimulate fatty

acid metabolism.

Drug Administration:

Prepare a solution of sodium valproate in sterile saline.

Administer valproate via intraperitoneal (i.p.) injection. A typical dose is 400 mg/kg body

weight.

Administer an equal volume of sterile saline to the control group.

Sample Collection:

Place animals in metabolic cages immediately after injection for urine collection.

Collect urine over a 12 to 24-hour period.

At the end of the collection period, blood can be collected via cardiac puncture under

terminal anesthesia.

Protocol 2: Sample Collection and Preparation
Urine Collection:

Place individual mice in metabolic cages.

Collect urine for 12-24 hours. To prevent degradation, collection tubes can be kept on ice

or contain a preservative like sodium azide.

Centrifuge the collected urine at 2000 x g for 10 minutes to remove contaminants.

Measure the volume, aliquot the supernatant, and store at -80°C until analysis.

Plasma Collection:

Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
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Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g.,

EDTA).

Centrifuge the blood at 1500 x g for 15 minutes at 4°C.

Carefully collect the plasma (supernatant), aliquot, and store at -80°C.

Protocol 3: Analysis of Dicarboxylic Acids by LC-MS/MS
This method is based on the general principles for quantifying organic acids in biological fluids.

[12][13][14]

Materials:

Internal Standard (IS) solution: Prepare a stock solution of a stable isotope-labeled

dicarboxylic acid not expected to be in the sample (e.g., D4-Adipic acid) in methanol.

Extraction solvent: Methyl-tert-butyl ether (MTBE) with 3% phosphoric acid.

Derivatization reagent: 3M HCl in n-butanol (prepared by bubbling HCl gas through

anhydrous n-butanol or by careful addition of acetyl chloride to cold n-butanol).

Sample Preparation and Extraction:

Thaw urine or plasma samples on ice.

In a glass tube, add 100 µL of sample (for urine, dilute 1:10 with water first).

Add 10 µL of the working IS solution.

Add 1 mL of the acidic MTBE extraction solvent.

Vortex vigorously for 5 minutes.

Centrifuge at 3000 x g for 10 minutes to separate the phases.

Derivatization:

Transfer the upper organic layer (MTBE) to a new glass tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Add 50 µL of the 3M HCl in n-butanol reagent to the dried residue.

Cap the tube tightly and heat at 65°C for 20 minutes to form the dibutyl esters of the

dicarboxylic acids.

Evaporate the reagent to dryness under nitrogen.

LC-MS/MS Analysis:

Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 80%

water, 20% acetonitrile with 0.1% formic acid).

Inject 5-10 µL onto a C18 reverse-phase HPLC column.

Perform chromatographic separation using a gradient of water and acetonitrile (both with

0.1% formic acid).

Detect the analytes using a tandem mass spectrometer operating in positive ion mode

with Multiple Reaction Monitoring (MRM). Specific parent-product ion transitions for each

dicarboxylic acid butyl ester must be optimized beforehand.

Quantification:

Create a calibration curve using known concentrations of dicarboxylic acid standards

processed through the same procedure.

Calculate the concentration of each DCA in the sample by comparing its peak area ratio

(analyte/IS) to the calibration curve.

For urine samples, normalize the final concentration to the urinary creatinine level to

account for dilution differences.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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